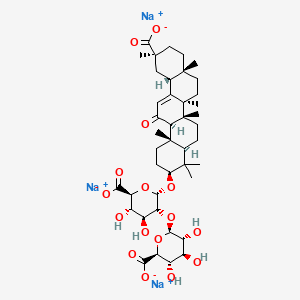

Trisodiumglycyrrhizinat

Übersicht

Beschreibung

Trisodium glycyrrhizinate is a sodium salt derivative of glycyrrhizic acid, which is a major triterpenoid saponin found in the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweet taste and is widely used in the food, pharmaceutical, and cosmetic industries due to its anti-inflammatory, antiviral, and hepatoprotective properties .

Wissenschaftliche Forschungsanwendungen

Trisodium glycyrrhizinate has a wide range of scientific research applications :

Chemistry: Used as a reagent in organic synthesis and as an emulsifier in various formulations.

Biology: Studied for its anti-inflammatory and antiviral properties.

Medicine: Used in the treatment of liver diseases, such as hepatitis, due to its hepatoprotective effects.

Industry: Employed in the food and cosmetic industries as a sweetener and flavor enhancer.

Wirkmechanismus

Trisodium glycyrrhizinate, also known as glycyrrhizic acid trisodium salt, is a compound derived from the root of the licorice plant, Glycyrrhiza glabra . It has a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, anti-inflammatory, and antibacterial properties .

Target of Action

The primary targets of trisodium glycyrrhizinate are the liver and duodenum . It has been frequently used clinically, often combined with conventional treatments such as antiviral therapy, to improve the prognosis of COVID-19 and patients’ liver function .

Mode of Action

Trisodium glycyrrhizinate interacts with its targets by inhibiting inflammation and enhancing immunity . It is thought that the anti-inflammatory liver effect of this drug is mainly due to the action of the alpha form of glycyrrhizic acid, which is predominant in the liver and duodenum .

Biochemical Pathways

Trisodium glycyrrhizinate affects several biochemical pathways. It has shown efficacy in improving liver function, inhibiting inflammation, and enhancing immunity . The mechanisms may include the effects of direct viral cytotoxicity, an exaggerated inflammatory response, ACE2 receptors in the liver or bile ducts, hepatic hypoxia, gut microbiota, vascular endothelial damage, mitochondrial damage, and antiviral drugs .

Pharmacokinetics

It is known that glycyrrhizic acid and its derivatives have low bioavailability and poor aqueous solubility . Efforts are being made to develop novel analogs and nano-formulations of these compounds to overcome these limitations .

Result of Action

The molecular and cellular effects of trisodium glycyrrhizinate’s action include improved liver function, reduced inflammation, and enhanced immunity . It has been found to block the latent KSHV infection by upregulating the expression of viral cyclin (ORF72) and downregulating the expression of latency-associated nuclear antigen (LANA), thereby selectively inducing death of KSHV-infected cells .

Biochemische Analyse

Biochemical Properties

Trisodium glycyrrhizinate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which is involved in the conversion of active cortisol to its inactive form, cortisone . This inhibition can lead to increased levels of cortisol, which has various physiological effects. Additionally, trisodium glycyrrhizinate has been shown to bind to human serum albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

Trisodium glycyrrhizinate exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the NF-κB pathway, by inhibiting the translocation of NF-κB into the nucleus, thereby reducing inflammation . This compound also affects gene expression by modulating the activity of transcription factors and cytokines. In terms of cellular metabolism, trisodium glycyrrhizinate has been reported to enhance the uptake of certain drugs and nutrients by increasing the permeability of cell membranes .

Molecular Mechanism

At the molecular level, trisodium glycyrrhizinate exerts its effects through various mechanisms. It binds to and inhibits the activity of 11β-HSD2, leading to increased cortisol levels . This compound also interacts with toll-like receptor 4 (TLR4), antagonizing its activity and thereby reducing inflammation . Furthermore, trisodium glycyrrhizinate has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, enhancing their bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trisodium glycyrrhizinate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that trisodium glycyrrhizinate can have sustained anti-inflammatory and hepatoprotective effects, although its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of trisodium glycyrrhizinate vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects, such as reducing inflammation and protecting against liver damage . At high doses, trisodium glycyrrhizinate can cause adverse effects, including hypertension, hypokalemia, and muscle weakness, due to its mineralocorticoid-like activity .

Metabolic Pathways

Trisodium glycyrrhizinate is involved in several metabolic pathways. It is metabolized in the liver to form glycyrrhetinic acid, which is then conjugated with glucuronic acid and sulfate . This compound also affects the metabolism of other substances by inhibiting enzymes such as cytochrome P450, leading to altered metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, trisodium glycyrrhizinate is transported and distributed through interactions with various transporters and binding proteins. It binds to human serum albumin, which facilitates its distribution throughout the body . Additionally, this compound can be transported across cell membranes via specific transporters, enhancing its cellular uptake and bioavailability .

Subcellular Localization

Trisodium glycyrrhizinate is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For example, its interaction with nuclear receptors can modulate gene expression and cellular responses to stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of trisodium glycyrrhizinate typically involves the following steps :

Extraction of Glycyrrhizic Acid: Glycyrrhizic acid is extracted from the licorice root using methods such as maceration and boiling in water.

Preparation of Disodium Glycyrrhizinate: Glycyrrhizic acid is reacted with sodium hydroxide to form disodium glycyrrhizinate.

Conversion to Trisodium Glycyrrhizinate: Disodium glycyrrhizinate is further reacted with sodium hydroxide under controlled pH conditions to yield trisodium glycyrrhizinate.

Industrial Production Methods: Industrial production of trisodium glycyrrhizinate involves large-scale extraction and purification processes. The crude glycyrrhizic acid is refined to achieve a purity of over 98%, followed by controlled alkalization to produce trisodium glycyrrhizinate .

Analyse Chemischer Reaktionen

Types of Reactions: Trisodium glycyrrhizinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.

Reduction: Reduction reactions can yield glycyrrhetinic acid.

Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of different glycyrrhizinate salts

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various metal salts are employed.

Major Products:

Oxidation: Glycyrrhetinic acid derivatives.

Reduction: Glycyrrhetinic acid.

Substitution: Various glycyrrhizinate salts.

Vergleich Mit ähnlichen Verbindungen

Trisodium glycyrrhizinate is compared with other glycyrrhizic acid derivatives :

Ammonium Glycyrrhizinate: Similar in structure but has different solubility and bioavailability properties.

Diammonium Glycyrrhizinate: Known for its enhanced solubility and bioavailability compared to trisodium glycyrrhizinate.

Magnesium Isoglycyrrhizinate: Exhibits better anti-inflammatory properties and is used in different therapeutic applications.

Uniqueness: Trisodium glycyrrhizinate is unique due to its balanced solubility, stability, and sweetening properties, making it versatile for various applications in food, pharmaceuticals, and cosmetics .

Eigenschaften

IUPAC Name |

trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.3Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXAYLQLOLXXKE-DWJAGBRCSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59Na3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021951 | |

| Record name | Trisodium glycyrrhizinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71277-78-6 | |

| Record name | Trisodium glycyrrhizinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071277786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium glycyrrhizinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRISODIUM GLYCYRRHIZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWB9ZP8JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

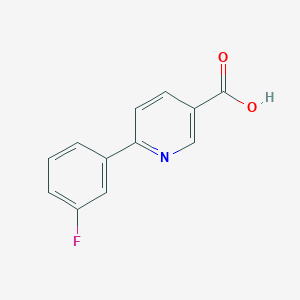

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)